molecular formula C4HBrClNO2S B1287399 5-Bromo-2-chlorothiazole-4-carboxylic acid CAS No. 103878-60-0

5-Bromo-2-chlorothiazole-4-carboxylic acid

Cat. No. B1287399
CAS RN: 103878-60-0
M. Wt: 242.48 g/mol
InChI Key: XKHUFILOBFSNCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo and chloro substituted compounds is a common theme in the provided papers. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the arylation of 5-bromoindazole-3-carboxylic acid methylester followed by conversion to diethylamide . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is achieved through a series of reactions starting from 2,3-dichloropyridine, involving nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis . These methods highlight the importance of halogenation, nucleophilic substitution, and cyclization reactions in the synthesis of bromo and chloro substituted compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is determined by single crystal X-ray diffraction, revealing two symmetry independent molecules in the asymmetric unit . The crystal structures of the cocrystals and salts formed from 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with different carboxylic acids are also elucidated, showing hydrogen bonding motifs and (\pi-\pi) stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of bromo and chloro substituted compounds is influenced by the presence of these halogens, which can participate in various chemical reactions. The papers describe the formation of hydrogen bonds, such as O-H(\cdots)N and N-H(\cdots)O interactions, which are crucial in the formation of cocrystals and salts . Additionally, the presence of bromine and chlorine atoms in the molecules can facilitate further functionalization through reactions such as nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Bromo-2-chlorothiazole-4-carboxylic acid are not directly reported, the properties of similar bromo and chloro substituted compounds can be inferred. These compounds typically exhibit solid-state properties that are influenced by their molecular structures, such as crystal packing stabilized by hydrogen bonding and (\pi-\pi) stacking interactions . The presence of halogen atoms also affects the compounds' reactivity, boiling points, and solubility, which are important for their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Scientific Research Applications

Biocatalyst Inhibition and Carboxylic Acids

Carboxylic acids, including derivatives similar to 5-Bromo-2-chlorothiazole-4-carboxylic acid, are known for their role in inhibiting microbial activity in biocatalytic processes. These compounds can significantly impact the cell membrane and internal pH of microbes, affecting their metabolic activities. Such findings suggest potential applications in controlling microbial growth in various biotechnological and industrial processes (Jarboe, Royce, & Liu, 2013).

Antioxidant and Anti-inflammatory Agents

The research on novel benzofused thiazole derivatives, which share a core structural similarity with 5-Bromo-2-chlorothiazole-4-carboxylic acid, demonstrates their potential as antioxidant and anti-inflammatory agents. Such compounds have shown distinct activities in vitro, suggesting their utility in developing new therapeutic agents aimed at combating oxidative stress and inflammation (Raut et al., 2020).

Halogen···Halogen Interactions and Molecular Design

In the realm of crystal engineering and molecular design, studies on halogen···halogen interactions provide insights into how compounds like 5-Bromo-2-chlorothiazole-4-carboxylic acid might be used. These interactions are crucial for designing new materials with desired properties, offering pathways for novel applications in materials science (Tothadi, Joseph, & Desiraju, 2013).

Novel Carboxylic Acid Bioisosteres

Research on carboxylic acid bioisosteres highlights the innovative approaches to overcoming the limitations of carboxylic acid-containing drugs, including those related to toxicity, metabolic stability, and bioavailability. This area of study indicates potential applications of 5-Bromo-2-chlorothiazole-4-carboxylic acid in drug design and development, where it could serve as a bioisostere or lead compound for therapeutic agents (Horgan & O’ Sullivan, 2021).

Safety and Hazards

The safety information for “5-Bromo-2-chlorothiazole-4-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

5-bromo-2-chloro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClNO2S/c5-2-1(3(8)9)7-4(6)10-2/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHUFILOBFSNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612120
Record name 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103878-60-0
Record name 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chloro-1,3-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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